molecular formula C3H2N6 B15479045 Tetrazolo[1,5-b][1,2,4]triazine CAS No. 32484-95-0

Tetrazolo[1,5-b][1,2,4]triazine

Cat. No.: B15479045
CAS No.: 32484-95-0
M. Wt: 122.09 g/mol
InChI Key: RWALKPCNBVYSAZ-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-b][1,2,4]triazine is a nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and materials science. In anticancer research, this core structure is a key component in novel compound classes such as pyrazolo[4,3-e]this compound sulfonamides (often referred to as MM-compounds) . These derivatives exhibit potent and selective cytotoxic activity against a range of cancer cell lines, including prostate (PC-3), pancreatic (BxPC-3), and colorectal (HCT-116) cancers, often in the nanomolar to low micromolar range (IC₅₀ values of 0.06–1.15 µM) . The proposed mechanisms of action for these anticancer agents are multi-faceted and include the induction of both the intrinsic and extrinsic apoptosis pathways, evidenced by the activation of caspases (3/7, 8, and 9) and an increase in reactive oxygen species (ROS) . Furthermore, research indicates they may inhibit crucial oncogenic pathways by targeting proteins such as Bruton's Tyrosine Kinase (BTK), the AKT-mTOR signaling axis, and cyclin-dependent kinases (CDKs), and may also downregulate the immune checkpoint protein PD-L1 . In a separate field of application, derivatives of this compound are engineered as high-performing, thermally stable secondary energetic materials . These molecules are characterized by high nitrogen content (>53%), high density (up to 1.81 g cm⁻³), and superior thermal stability, often exceeding 220 °C . Their detonation performance (detonation velocity: 7056-8212 m s⁻¹, pressure: 17.57-23.78 GPa) makes them suitable for specialized applications such as heat-resistant explosives and propellants . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetrazolo[1,5-b][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N6/c1-2-5-9-3(4-1)6-7-8-9/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWALKPCNBVYSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NN=NN2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364267
Record name tetrazolo[1,5-b][1,2,4]triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32484-95-0
Record name tetrazolo[1,5-b][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAZOLO(1,5-B)(1,2,4)TRIAZINE
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Significance of Fused Nitrogen Rich Heterocyclic Systems in Chemical Science

Fused nitrogen-rich heterocyclic systems are a class of organic compounds that command considerable interest across various scientific disciplines. Their significance stems from a unique combination of structural and electronic properties conferred by the high nitrogen content.

Medicinal Chemistry : A primary area of impact is in drug discovery. Nitrogen-containing heterocycles are integral to the structure of many natural products and synthetic pharmaceuticals. nih.gov The presence of multiple nitrogen atoms provides sites for hydrogen bonding, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov Fused systems, such as azolo-annulated azines, are often investigated as purine isosteres, potentially interfering with metabolic pathways and exhibiting a wide spectrum of biological activities, including anticancer, antifungal, antiviral, and antibacterial properties. beilstein-journals.orgresearchgate.netnih.gov The high nitrogen content can also influence physicochemical properties like solubility and metabolic stability. beilstein-journals.orgnih.gov

Materials Science : In the realm of materials science, nitrogen-rich heterocycles are key building blocks for the development of high-energy density materials (HEDMs). researchgate.net The energy of these materials is largely derived from their high positive enthalpy of formation, a direct consequence of replacing C-H bonds with N-N and C-N bonds. researchgate.net Upon decomposition, these compounds release a large amount of energy and form the highly stable dinitrogen (N₂) gas, making them effective propellants and explosives. researchgate.net Fused ring structures can enhance thermal stability and density, which are critical parameters for practical energetic materials. energetic-materials.org.cn

Other Applications : Beyond medicine and energetic materials, these compounds have promising photophysical and electrochemical properties, making them attractive for use in sensors, OLEDs, and semiconductor materials. beilstein-journals.org

The table below summarizes the key application areas for this class of compounds.

Field of StudySignificance of Fused Nitrogen-Rich HeterocyclesKey Properties Utilized
Medicinal Chemistry Serve as scaffolds for pharmaceuticals; act as purine isosteres. beilstein-journals.orgresearchgate.netAbility to form hydrogen bonds, metabolic stability, diverse biological activity. nih.gov
Materials Science Form the basis of high-energy density materials (HEDMs). researchgate.netHigh positive heat of formation, high nitrogen content, thermal stability. researchgate.netenergetic-materials.org.cn
Advanced Materials Used in the development of sensors, OLEDs, and semiconductors. beilstein-journals.orgUnique photophysical and electrochemical properties. beilstein-journals.org

Historical Context of Triazine and Tetrazole Chemistry in Compound Design

The Tetrazolo[1,5-b] beilstein-journals.orgnih.govresearchgate.nettriazine core is a fusion of two well-established heterocyclic systems, each with its own rich history in chemical design.

Triazine Chemistry : Triazines are six-membered heterocyclic rings containing three nitrogen atoms. wikipedia.org The most common isomer is 1,3,5-triazine (B166579). Historically, its derivatives have been of immense industrial importance. Melamine (2,4,6-triamino-1,3,5-triazine) is a well-known precursor to commercial resins, while cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a vital component in reactive dyes. wikipedia.org In medicinal chemistry, 1,2,4-triazine (B1199460) derivatives have been explored as potential anticancer agents. nih.govnih.gov For instance, 6-azauracil was one of the early 1,2,4-triazine analogs investigated for its cytotoxic activity. nih.gov The development of triazine-based ligands, such as bis-triazinyl bipyridines (BTPs), for advanced nuclear reprocessing highlights their utility in coordination chemistry. wikipedia.org

Tetrazole Chemistry : The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a privileged structure in medicinal chemistry. beilstein-journals.org Its primary significance lies in its role as a bioisostere for the carboxylic acid group. beilstein-journals.orgnih.govresearchgate.net This substitution can enhance metabolic stability, improve lipophilicity, and modulate the acidity of a molecule, often leading to better pharmacokinetic profiles. This strategy has been successfully employed in the design of numerous marketed drugs across a wide range of therapeutic areas, including antihypertensives like losartan. nih.gov Tetrazoles are also recognized as cis-amide bond mimics, contributing to conformational rigidity in drug candidates. beilstein-journals.orgnih.gov

The fusion of these two heterocycles into the tetrazolo beilstein-journals.orgnih.govresearchgate.nettriazine framework represents a logical progression in compound design, aiming to combine the properties of both parent rings to create novel scaffolds with unique chemical and biological profiles.

Fundamental Structural Features of the Tetrazolo 1,5 B Beilstein Journals.orgnih.govresearchgate.nettriazine Core

The Tetrazolo[1,5-b] beilstein-journals.orgnih.govresearchgate.nettriazine system is a bicyclic, nitrogen-rich heterocycle with distinct structural characteristics that dictate its chemical behavior.

Azide-Tetrazole Tautomerism : A key feature of this and related fused tetrazole systems is the existence of a valence tautomeric equilibrium. The fused tetrazole ring can undergo ring-opening to form an azido-triazine isomer. nih.govacs.org This equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the ring system. nih.gov The presence of both tautomers in solution is often observable via spectroscopic methods like NMR. nih.gov This dynamic equilibrium is a critical consideration in its reactivity and biological interactions.

Electronic Properties and Reactivity : The high number of electronegative nitrogen atoms makes the ring system electron-deficient. This electrophilic character is a defining feature of its reactivity. beilstein-journals.org The triazine part of the fused system is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. beilstein-journals.orgresearchgate.net

Energetic Profile : The high nitrogen content and the strained nature of the fused ring system result in a significant positive heat of formation (calculated at 543 kJ mol⁻¹). rsc.org This stored chemical energy is substantially higher than that of the parent 1,2,4-triazine (B1199460) (334 kJ mol⁻¹) or 1H-tetrazole (320 kJ mol⁻¹), making the scaffold a prime candidate for the design of energetic materials. rsc.org

The fundamental properties of the core structure are summarized below.

Structural FeatureDescriptionConsequence
Ring System Fused bicyclic system of a tetrazole and a 1,2,4-triazine.Planar, aromatic structure with high nitrogen content (~69%). rsc.org
Tautomerism Exists in equilibrium with its 3-azido-1,2,4-triazine (B14498274) valence tautomer. nih.govacs.orgReactivity and properties can be dependent on the position of the equilibrium.
Electronic Nature Electron-deficient due to multiple nitrogen atoms.Susceptible to nucleophilic attack, enabling functionalization. beilstein-journals.org
Energetic Content High positive heat of formation (543 kJ mol⁻¹). rsc.orgPotential for application as a high-energy density material. rsc.org

Overview of Current Research Landscape and Key Academic Challenges

Foundational Synthetic Routes to the Tetrazolo[1,5-b]acs.orgrsc.orgnih.govtriazine Scaffold

The initial and most fundamental approaches to constructing the tetrazolo[1,5-b] acs.orgrsc.orgnih.govtriazine core involve cyclization and intermolecular condensation reactions. These methods provide the basic framework upon which more complex derivatives can be built.

Cyclization Reactions from Precursor Compounds

A primary method for synthesizing the tetrazolo[1,5-b] acs.orgrsc.orgnih.govtriazine system involves the cyclization of a 3-azido-1,2,4-triazine (B14498274) intermediate. This approach starts with the corresponding 3-hydrazino-1,2,4-triazine, which is treated with nitrous acid to generate the 3-azido derivative. This azide (B81097) then undergoes spontaneous cyclization to form the fused tetrazole ring, yielding the tetrazolo[1,5-b] acs.orgrsc.orgnih.govtriazine. acs.org While this method is effective, it can be hampered by low to moderate yields and the multi-step synthesis required to obtain the 3-hydrazino-1,2,4-triazine precursor, which may involve the use of hazardous reagents. acs.org

Another significant cyclization strategy begins with the commercially available and inexpensive 5-amino-1H-tetrazole monohydrate. rsc.org This is used to synthesize 5-amino-3-azido-1,2,4-triazine-6-carbonitrile, a versatile intermediate. rsc.org Treatment of this intermediate with reagents like hydroxylamine (B1172632) hydrate (B1144303) or hydrazine (B178648) hydrate leads to the formation of functionalized tetrazolo[1,5-b] acs.orgrsc.orgnih.govtriazines. rsc.org For instance, reaction with hydroxylamine hydrate in ethanol (B145695) at 60°C yields (Z)-7-amino-N′-hydroxytetrazolo[1,5-b] acs.orgrsc.orgnih.govtriazine-6-carboximidamide. rsc.org

Intermolecular Condensation Approaches

An alternative and often more direct route involves the intermolecular condensation of 1,5-diaminotetrazole (DAT) with α-dicarbonyl compounds such as glyoxal, pyruvic aldehyde, or biacetyl. acs.org This reaction, typically carried out in water with an acid catalyst, provides a straightforward pathway to the tetrazolo[1,5-b] acs.orgrsc.orgnih.govtriazine core. acs.org The ready availability of DAT from a one-step reaction enhances the appeal of this method. acs.org However, in some cases, this reaction can be complicated by the formation of insoluble byproducts. acs.org

The following table summarizes the synthesis of various tetrazolo[1,5-b] acs.orgrsc.orgnih.govtriazines via the condensation of 1,5-diaminotetrazole with different glyoxals. acs.org

Yield (%)
HH33
CH₃H82
HCH₃50
CH₃CH₃70

Advanced Synthetic Strategies for Functionalized Tetrazolo[1,5-b]acs.orgrsc.orgnih.govtriazines

Building upon the foundational routes, more advanced strategies have been developed to introduce a wide range of functional groups and to construct more complex fused heterocyclic systems incorporating the tetrazolo[1,5-b] acs.orgrsc.orgnih.govtriazine moiety.

Derivatization and Substitution Reactions

The functionalization of the pre-formed tetrazolo[1,5-b] acs.orgrsc.orgnih.govtriazine scaffold is a key strategy for modifying its properties. For instance, the introduction of explosophoric groups is a common goal in the synthesis of energetic materials. rsc.org The versatile functionalization of the 1,2,4-triazine (B1199460) ring can involve the introduction of other heterocyclic rings like oxadiazoles (B1248032) and tetrazoles. rsc.orgrsc.org

A notable example involves the synthesis of 6-(1H-tetrazol-5-yl)tetrazolo[1,5-b] acs.orgrsc.orgnih.govtriazin-7-amine. rsc.org This compound can undergo further reactions, although some conditions can lead to unexpected rearrangements. For example, treatment with aqueous potassium permanganate (B83412) in hydrochloric acid resulted in the cleavage of the fused tetrazolo ring and hydrolysis to yield 6-(1H-tetrazol-5-yl)-1,2,4-triazine-3,5(2H,4H)-dione. rsc.org

Multi-step Synthetic Sequences for Complex Fused Systems

The synthesis of complex fused systems containing the tetrazolo[1,5-b] acs.orgrsc.orgnih.govtriazine core often requires multi-step sequences. For example, the preparation of pyrazolo[4,3-e]tetrazolo[1,5-b] acs.orgrsc.orgnih.govtriazine sulfonamides involves a multi-step process. nih.gov This begins with a crucial chlorosulfone intermediate which reacts with cyclic amines to form the corresponding sulfonamide. nih.gov This sulfonamide then undergoes a nucleophilic substitution reaction with sodium azide, leading to the formation of the final tricyclic pyrazolo[4,3-e]tetrazolo[1,5-b] acs.orgrsc.orgnih.govtriazine ring system. nih.govnih.gov It's important to note that in solution, these fused tetrazoles can exist in a tautomeric equilibrium with the corresponding 5-azido derivative of the pyrazolo[4,3-e] acs.orgrsc.orgnih.govtriazine ring system. nih.govtandfonline.com

Another approach to complex fused systems is the one-pot Ugi-azide reaction, which can be used to synthesize triazole- and tetrazole-fused 1,4-benzodiazepines. beilstein-archives.org While not directly forming the tetrazolo[1,5-b] acs.orgrsc.orgnih.govtriazine system, this methodology highlights the power of multi-component reactions in constructing complex heterocyclic architectures that could potentially be adapted.

Exploitation of Nucleophilic Aromatic Substitution in Triazine Systems

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient heterocyclic systems like 1,2,4-triazines. The high reactivity of 1,2,4-triazine N-oxides towards nucleophiles allows for the substitution of hydrogen, which opens up pathways to a wide variety of derivatives. researchgate.net

While direct SNAr on the tetrazolo[1,5-b] acs.orgrsc.orgnih.govtriazine ring itself is not extensively detailed in the provided context, the principles of SNAr on the 1,2,4-triazine core are highly relevant. For instance, the cyano group in 5-cyano-1,2,4-triazines is readily displaced by various nucleophiles, including aliphatic alcohols and amines. researchgate.net This reactivity can be harnessed to introduce diverse functionalities.

Furthermore, the reactivity of related tetrazine systems has been explored. For example, 3,6-dichloro-1,2,4,5-tetrazine (B31795) can undergo SNAr reactions. nih.gov The study of nucleophilic aromatic substitution on tetrazines with phenols and thiols has demonstrated the potential for dynamic covalent chemistry, allowing for the creation of libraries of compounds. nih.gov This suggests that the tetrazolo[1,5-b] acs.orgrsc.orgnih.govtriazine system, with its electron-deficient triazine ring, could be amenable to similar substitution reactions, providing a route for further derivatization.

Synthesis of Annulated Tetrazolo[1,5-b]nih.govnih.govnih.govtriazine Scaffolds

The fusion of additional heterocyclic rings onto the tetrazolo[1,5-b] nih.govnih.govnih.govtriazine core results in annulated scaffolds with unique chemical properties. These synthetic strategies often involve multi-step sequences to construct complex, polycyclic systems.

Preparation of Pyrazolo-Fused Tetrazolo[1,5-b]nih.govnih.govnih.govtriazines

A significant class of annulated tetrazolo[1,5-b] nih.govnih.govnih.govtriazines are those fused with a pyrazole (B372694) ring, leading to the pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine system. The synthesis of these derivatives, particularly sulfonamide analogues, has been systematically developed.

A common synthetic route involves a multi-step process starting from a key intermediate, which is then elaborated to the final tricyclic product. nih.gov The final step in this sequence is typically a nucleophilic substitution reaction on a pyrazolo[4,3-e] nih.govnih.govnih.govtriazine precursor with sodium azide. nih.govnih.gov

The general methodology can be described as follows: A suitable pyrazolo[4,3-e] nih.govnih.govnih.govtriazine derivative, often containing a good leaving group, is dissolved in a solvent such as anhydrous ethanol. nih.gov Sodium azide is then added to the solution, and the reaction mixture is heated under reflux. nih.gov The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is fully consumed. nih.gov Upon completion, the solvent is removed, and the final pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine product is purified using column chromatography. nih.gov

For instance, the synthesis of pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamide derivatives (3a,b) was achieved by reacting the corresponding pyrazolo[4,3-e] nih.govnih.govnih.govtriazine sulfonamides (2a,b) with sodium azide in anhydrous ethanol at reflux. nih.gov This transformation proceeds via the displacement of a suitable leaving group by the azide anion, followed by intramolecular cyclization to form the fused tetrazole ring.

Table 1: Synthesis of Pyrazolo-Fused Tetrazolo[1,5-b] nih.govnih.govnih.govtriazine Derivatives

Starting Material Reagents Solvent Conditions Product
Pyrazolo[4,3-e] nih.govnih.govnih.govtriazine sulfonamide (2a) Sodium azide Anhydrous ethanol Reflux Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamide (3a) nih.gov
Pyrazolo[4,3-e] nih.govnih.govnih.govtriazine sulfonamide (2b) Sodium azide Anhydrous ethanol Reflux Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamide (3b) nih.gov
Chlorosulfone 1 Cyclic amines, then Sodium azide Not specified Not specified Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamides nih.gov

Synthesis of Other Hetero-fused Tetrazolo[1,5-b]nih.govnih.govnih.govtriazine Systems

The versatile functionalization of the 1,2,4-triazine ring allows for the synthesis of various other hetero-fused tetrazolo[1,5-b] nih.govnih.govnih.govtriazine systems. rsc.org One notable approach involves the introduction of oxadiazole and other tetrazole moieties to create high-nitrogen content materials. rsc.org

The synthesis of these complex heterocyclic systems is designed to produce thermally stable compounds. rsc.org The synthetic strategies often involve building upon a pre-formed tetrazolo[1,5-b] nih.govnih.govnih.govtriazine core or constructing the tetrazole ring in the final steps of the synthesis. These compounds are thoroughly characterized using a range of spectroscopic techniques, including IR and multinuclear NMR spectroscopy, as well as mass spectrometry and elemental analysis to confirm their structures. rsc.org In some cases, single-crystal X-ray analysis has been used for definitive structural verification of the fused systems. rsc.org

An example of such a synthesis involves the versatile functionalization of a 1,2,4-triazine precursor, leading to the introduction of an oxadiazole ring fused to the tetrazolo[1,5-b] nih.govnih.govnih.govtriazine scaffold. rsc.org These synthetic efforts aim to create compounds with a high degree of nitrogen catenation.

Table 2: Examples of Other Hetero-fused Tetrazolo[1,5-b] nih.govnih.govnih.govtriazine Systems

Fused Heterocycle Synthetic Approach Characterization Methods
Oxadiazole Versatile functionalization of 1,2,4-triazine IR, Multinuclear NMR, Elemental Analysis, HRMS rsc.org
Tetrazole Functionalization of 1,2,4-triazine IR, Multinuclear NMR, Elemental Analysis, HRMS, Single-crystal X-ray analysis rsc.org

Spectroscopic Techniques for Comprehensive Structural Characterization

UV-Visible Spectroscopy in Electronic Structure Investigations

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, researchers can identify the wavelengths at which a molecule's electrons are promoted from lower to higher energy orbitals. This information is invaluable for understanding the electronic structure and conjugation within the molecule.

Detailed experimental UV-Visible spectral data, such as the maximum absorption wavelengths (λmax) and molar absorptivity (ε), for the parent, unsubstituted tetrazolo[1,5-b] nih.govrsc.orgacs.orgtriazine are not extensively documented in publicly available literature. Scientific research has predominantly focused on substituted derivatives, where various functional groups are attached to the core heterocyclic structure. These substitutions are often designed to enhance specific properties, such as thermal stability or biological activity, and they significantly influence the electronic spectrum of the molecule. nih.govrsc.org

For instance, the synthesis of thermally stable energetic materials based on the tetrazolo[1,5-b] nih.govrsc.orgacs.orgtriazine scaffold has been a subject of study. rsc.org While these compounds are characterized using various spectroscopic methods, detailed UV-Vis data is often not the primary focus of such publications. Similarly, research into the fungistatic activity of novel nih.govrsc.orgacs.orgtriazolo[1,5-b] nih.govrsc.orgacs.orgnih.govtetrazines involves their synthesis and characterization, but specific UV-Vis absorption maxima are not always reported. beilstein-journals.org

Theoretical studies employing methods like Time-Dependent Density Functional Theory (TD-DFT) have been utilized to predict the electronic absorption spectra of related 1,2,4-triazine-based materials. These computational approaches can provide insights into the nature of electronic transitions, such as π → π* and n → π* transitions, which are characteristic of unsaturated heterocyclic systems. However, experimental validation is crucial for confirming these theoretical predictions.

In the absence of specific experimental data for the parent compound, a general understanding of its electronic absorption properties can be inferred from the broader class of fused tetrazole and triazine systems. These molecules typically exhibit absorption bands in the UV region due to the presence of π-conjugated systems and heteroatoms with non-bonding electrons. The fusion of the tetrazole and triazine rings creates an extended π-electron system, and the electronic transitions within this system are sensitive to the molecular environment and any substituent groups present.

To provide a comprehensive analysis, the following data table remains to be populated with experimental findings from future research focused specifically on the photophysical properties of the parent tetrazolo[1,5-b] nih.govrsc.orgacs.orgtriazine.

Table 1: UV-Visible Spectral Data for Tetrazolo[1,5-b] nih.govrsc.orgacs.orgtriazine Derivatives

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)TransitionReference
Tetrazolo[1,5-b] nih.govrsc.orgacs.orgtriazineData not availableData not availableData not availableData not available
Substituted DerivativesVariousData not availableData not availableData not available

The scientific community awaits dedicated studies on the fundamental photophysical properties of tetrazolo[1,5-b] nih.govrsc.orgacs.orgtriazine to fully elucidate its electronic behavior and pave the way for its application in materials science and other advanced fields.

Azide-Tetrazole Valence Tautomerism in Tetrazolo[1,5-b]nih.govacs.orgmdpi.comtriazine Systems

A principal feature of the tetrazolo[1,5-b] nih.govacs.orgmdpi.comtriazine system is the existence of a valence tautomerism between the fused-ring tetrazole structure and an open-chain azido-triazine isomer (3-azido-1,2,4-triazine). acs.orgacs.org This equilibrium is a common characteristic for many fused tetrazole systems, including tetrazolo[1,5-a]pyrimidines and tetrazolo[1,5-a]quinoxalines. nih.govnih.govbeilstein-journals.orgbeilstein-journals.org The position of this equilibrium is not fixed and is highly sensitive to the molecule's environment and electronic makeup. researchgate.net In many instances, derivatives of pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govacs.orgmdpi.comtriazine exist in a solution as a tautomeric equilibrium with the corresponding 5-azido derivative of the pyrazolo[4,3-e] nih.govacs.orgmdpi.comtriazine ring system. mdpi.com

The interconversion between the two tautomers involves the reversible formation and cleavage of a nitrogen-nitrogen bond within the heterocyclic system. The tetrazole form is a bicyclic structure, whereas the azide form is a monocyclic triazine ring with an azido (B1232118) substituent.

Experimental Probing of Tautomeric Forms in Solution and Solid State (e.g., via NMR, IR)

Spectroscopic methods are indispensable for identifying and quantifying the populations of the azide and tetrazole tautomers in different states of matter. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the most powerful tools for this purpose.

NMR Spectroscopy: Both 1H and 13C NMR spectra provide distinct signals for the two tautomeric forms due to their different chemical and electronic environments. In some cases, the equilibrium is slow on the NMR timescale, allowing for the observation of separate signals for both the tetrazole and azide forms in solution. nih.gov For instance, in studies of related azido-1,2,4-triazines, the use of 15N-labeling in conjunction with analysis of 13C-15N and 1H-15N coupling constants has been an effective tool for directly studying the structure and the azide-tetrazole equilibrium. researchgate.net The chemical shifts of protons and carbons in the triazine ring are particularly sensitive to whether the ring is fused to a tetrazole or substituted with an azide group. mdpi.com

IR Spectroscopy: IR spectroscopy offers a clear diagnostic window for this tautomerism. The azide group (–N3) has a strong and characteristic asymmetric stretching vibration that appears in the region of 2100–2200 cm-1. The absence or presence of this band is a definitive indicator of the presence of the azido tautomer. Conversely, the tetrazole ring has its own set of characteristic vibrational modes. For example, analysis of 4-azido-6,7-dimethoxy-2-sulfonylquinazolines in the solid state confirmed the presence of the azide form, while solution-state analysis indicated a shift towards the tetrazole form, which lacked the characteristic azide IR band. beilstein-journals.org

Spectroscopic MethodTetrazole Form FeatureAzide Form FeatureReference
IR SpectroscopyAbsence of strong band at ~2150 cm⁻¹Strong, sharp absorption band at ~2100-2200 cm⁻¹ (asymmetric N₃ stretch) beilstein-journals.org
¹H NMR SpectroscopyDistinct chemical shifts for ring protons, reflects bicyclic systemSignals shifted relative to tetrazole form; may show broadening if in fast exchange nih.govmdpi.com
¹³C NMR SpectroscopyUnique carbon signals, especially for the carbon at the ring junctionCharacteristic signal for the C-N₃ carbon, distinct from the ring-junction carbon of the tetrazole mdpi.com
¹⁵N NMR SpectroscopySpecific signals for the four nitrogen atoms in the tetrazole ringCharacteristic signals for the three distinct nitrogen atoms of the azide group researchgate.net

Influence of Solvent Polarity on Tautomeric Balance

The polarity of the solvent can significantly alter the position of the azide-tetrazole equilibrium. nih.gov This is because solvents can preferentially stabilize one tautomer over the other through dipole-dipole interactions or hydrogen bonding.

Impact of Substituents on Azide-Tetrazole Equilibrium Dynamics

The electronic nature of substituents on the triazine ring plays a critical role in determining the relative stability of the azide and tetrazole tautomers. acs.org

Electron-withdrawing groups (EWGs): Substituents such as nitro (–NO2) or cyano (–CN) groups tend to stabilize the azide isomer. These groups decrease the electron density on the triazine ring, which disfavors the electron-sharing required to form and maintain the fused tetrazole ring.

Electron-donating groups (EDGs): Substituents like amino (–NH2) or hydroxyl (–OH) groups generally shift the equilibrium toward the tetrazole form. These groups increase the electron density on the triazine ring, which facilitates the ring closure to the more stable tetrazole tautomer.

This trend has been consistently observed in related heterocyclic systems. For instance, in tetrazolo[1,5-a]pyrimidines and tetrazolo[1,5-a]pyridines, EWGs were found to stabilize the azide isomer, whereas EDGs stabilized the tetrazole ring. nih.gov

Substituent TypeExample GroupFavored TautomerReasonReference
Electron-Withdrawing-NO₂, -CN, -CF₃, -CCl₃AzideDecreases electron density on the triazine ring, destabilizing the fused tetrazole ring. nih.gov
Electron-Donating-NH₂, -OH, -OCH₃TetrazoleIncreases electron density on the triazine ring, stabilizing the fused tetrazole ring. nih.govbeilstein-journals.org

Positional Isomerism in Fused Tetrazolo[1,5-b]nih.govacs.orgmdpi.comtriazines

Positional isomerism in this system can arise from the placement of substituents on the triazine portion of the scaffold. The tetrazolo[1,5-b] nih.govacs.orgmdpi.comtriazine core has specific positions where substitution can lead to distinct isomers with different physical and chemical properties.

Furthermore, the fusion of the tetrazole ring to the 1,2,4-triazine core can theoretically occur in different ways, leading to constitutional isomers. The [1,5-b] fusion is one of several possibilities. For example, tetrazolo[5,1-c] nih.govacs.orgmdpi.comtriazine would be a positional isomer of the [1,5-b] system. The specific isomer formed in a synthesis is often directed by the reaction conditions and the nature of the precursors used.

Conformational Analysis of the Bicyclic and Tricyclic Scaffolds

The bicyclic scaffold of tetrazolo[1,5-b] nih.govacs.orgmdpi.comtriazine is largely planar due to the aromatic nature of both the tetrazole and triazine rings. The fusion of these two aromatic systems results in a rigid, flat structure.

Reactivity, Transformation Mechanisms, and Reaction Scope

Ring Expansion and Contraction Reactions of the Tetrazolo[1,5-b]acs.orgbenthamscience.comnih.govtriazine Core

The most prominent example of a reversible ring contraction and expansion process in this system is the valence bond isomerization known as azido-tetrazole tautomerism. acs.org Fused tetrazoles, including the tetrazolo[1,5-b] acs.orgbenthamscience.comnih.govtriazine ring system, exist in a dynamic equilibrium with their corresponding open-chain azido (B1232118) isomers (in this case, 3-azido-1,2,4-triazine). acs.orgacs.org This equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the ring. wikipedia.orgrsc.org

The transformation from the 3-azido-1,2,4-triazine (B14498274) form to the fused tetrazole ring is an intramolecular [3+2] cycloaddition, representing a ring expansion to form the bicyclic system. Conversely, the opening of the tetrazole ring to the azide (B81097) form represents a ring contraction. This ring-chain tautomerism is a fundamental characteristic of the system's reactivity and structure. researchgate.net

While direct ring expansion of the triazine portion of the core is not commonly observed, reactions with certain nucleophiles can lead to a complete transformation of the heterocyclic skeleton. For instance, in the closely related acs.orgbenthamscience.comnih.govtriazolo[1,5-b] acs.orgbenthamscience.comnih.govresearchgate.nettetrazine system, reaction with malononitrile (B47326) does not lead to ring expansion but rather to a ring-opening and re-closure sequence, yielding triazolopyrimidines. nih.gov This indicates a propensity for ring transformation rather than simple expansion.

Mechanistic Studies of Intramolecular Cyclization and Rearrangement Processes

The synthesis of the tetrazolo[1,5-b] acs.orgbenthamscience.comnih.govtriazine core itself is a prime example of an intramolecular cyclization process. The system is typically formed via the cyclization of a 3-azido-1,2,4-triazine precursor, where the azide functional group undergoes an intramolecular electrophilic attack on a ring nitrogen to form the fused tetrazole ring. acs.orgacs.org

While the Smiles rearrangement is not specifically documented for the tetrazolo[1,5-b] acs.orgbenthamscience.comnih.govtriazine core, the closely related Dimroth rearrangement is a significant transformation pathway for many fused nitrogen heterocycles. wikipedia.org The Dimroth rearrangement involves the transposition of endocyclic and exocyclic heteroatoms, proceeding through a mechanism of ring opening, rotation of the side-chain, and subsequent ring closure. nih.gov

This rearrangement is common in fused 1,2,4-triazolo systems and has been observed in tetrazolopyrimidines. benthamscience.comresearchgate.net For example, acs.orgbenthamscience.comnih.govtriazolo[4,3-c]pyrimidine derivatives can rearrange to the more thermodynamically stable acs.orgbenthamscience.comnih.govtriazolo[1,5-c]pyrimidine isomers under acidic, basic, or thermal conditions. nih.govbeilstein-journals.org The mechanism typically involves protonation, which facilitates the ring-opening step. Given the structural similarities, it is plausible that derivatives of tetrazolo[1,5-b] acs.orgbenthamscience.comnih.govtriazine could undergo analogous rearrangements under specific conditions, representing an important potential transformation pathway.

Reactions with Nucleophiles and Electrophiles at Specific Ring Positions

The tetrazolo[1,5-b] acs.orgbenthamscience.comnih.govtriazine scaffold possesses sites susceptible to both nucleophilic and electrophilic attack. The high nitrogen content generally makes the ring system electron-deficient, rendering it reactive towards nucleophiles.

Studies on the analogous acs.orgbenthamscience.comnih.govtriazolo[1,5-b] acs.orgbenthamscience.comnih.govresearchgate.nettetrazine system show that it can be readily modified by reactions with nucleophiles. When a suitable leaving group is present, such as a 3,5-dimethylpyrazolyl fragment, nucleophilic substitution occurs at the C(3) position (equivalent to the C(7) position in the tetrazolo[1,5-b] acs.orgbenthamscience.comnih.govtriazine system). This allows for the introduction of various functionalities. nih.gov

Table 1: Reactivity of an Analogous Azolotetrazine Core with Nucleophiles

Nucleophile Type Example Nucleophile Product Type Reference
O-Nucleophile Aliphatic Alcohols Alkoxy-substituted derivatives nih.gov

This data is based on the reactivity of the closely related acs.orgbenthamscience.comnih.govtriazolo[1,5-b] acs.orgbenthamscience.comnih.govresearchgate.nettetrazine system.

Exploration of Reactivity with C-Nucleophiles and Amidines

The reactivity of the fused triazine system with carbon-based nucleophiles (C-nucleophiles) and amidines has been explored, revealing complex reaction pathways that often lead to significant skeletal rearrangements.

In the case of the related acs.orgbenthamscience.comnih.govtriazolo[1,5-b] acs.orgbenthamscience.comnih.govresearchgate.nettetrazine system, the reaction with active methylene (B1212753) compounds like malononitrile does not result in a simple substitution. Instead, the reaction is believed to proceed via a nucleophilic attack on a ring nitrogen atom, followed by the opening of the tetrazine ring and subsequent re-closure to form a new heterocyclic system, specifically triazolopyrimidines. nih.gov

Reactions with amidines are also complex. Mechanistic studies on the reaction between 1,2,3-triazines and amidines suggest pathways involving either a Diels-Alder/retro-Diels-Alder sequence or a stepwise addition followed by N₂ elimination and cyclization to yield pyrimidine (B1678525) or 1,3,5-triazine (B166579) products. researchgate.net This highlights the potential for the tetrazolo[1,5-b] acs.orgbenthamscience.comnih.govtriazine core to act as a synthon for constructing other heterocyclic systems.

Table 2: Reactivity with C-Nucleophiles and Amidines

Reactant Proposed Mechanism Resulting Product Reference
C-Nucleophiles (e.g., Malononitrile) Nucleophilic attack, ring-opening, ring-closure Ring-transformed products (e.g., Triazolopyrimidines) nih.gov
Amidines Diels-Alder or Stepwise Addition/Elimination Ring-transformed products (e.g., Pyrimidines, Triazines) researchgate.net

Data is based on the reactivity of closely related triazine and tetrazine systems.

Thermal Decomposition Pathways and Stability Considerations

Derivatives of tetrazolo[1,5-b] acs.orgbenthamscience.comnih.govtriazine are often high-nitrogen, energetic compounds, and their thermal stability is a key characteristic. Thermal decomposition studies show that these compounds typically decompose exothermically at elevated temperatures. The stability is highly dependent on the nature of the substituents attached to the heterocyclic core.

For example, the introduction of chlorine substituents into a phenyl ring attached to the core generally increases thermal stability. wikipedia.org The decomposition process is often studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For many derivatives, the decomposition is rapid and can be explosive, a property that has led to their investigation as energetic materials. wikipedia.org The primary decomposition pathway is believed to involve the initial cleavage of the fused tetrazole ring, which is the least stable part of the molecule, followed by the breakdown of the triazine ring.

Table 3: Thermal Stability of Selected Tetrazolo[1,5-b] acs.orgbenthamscience.comnih.govtriazine Derivatives

Compound Substituent (R) Decomposition Temp (T₅%) in N₂ (°C) Decomposition Temp (T₅%) in Air (°C) Reference
Phenyl 269 >260 wikipedia.org
p-Methylphenyl 267 265 wikipedia.org
m-Chlorophenyl 280 >260 wikipedia.org
p-Chlorophenyl 282 >260 wikipedia.org

T₅% represents the temperature at which a 5% mass loss is observed.

Computational and Theoretical Studies of Tetrazolo 1,5 B 1 2 3 Triazine Systems

Density Functional Theory (DFT) Applications in Electronic Structure and Energetic Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the fundamental properties of tetrazolo[1,5-b] researchgate.netnih.govnih.govtriazine and its derivatives. DFT calculations provide valuable insights into the electronic structure, molecular geometries, and energetic properties of these complex nitrogen-rich compounds. nih.govacs.org

DFT calculations have been successfully employed to predict the optimized molecular geometries of various tetrazolo[1,5-b] researchgate.netnih.govnih.govtriazine derivatives. For instance, studies on substituted tetrazolo-[1,5-b]-1,2,4,5-tetrazines have shown that the planarity of the fused ring system is a common feature. osti.gov Torsion angles across the triazine ring system are typically small, indicating that the atoms are nearly coplanar. osti.gov The B3LYP functional with basis sets like 6-311G(d,p) is frequently used for these geometry optimizations, providing reliable structural parameters. researchgate.net

Vibrational frequency analysis, also performed using DFT, is essential for characterizing the stationary points on the potential energy surface as true minima. mdpi.com These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the theoretical models. researchgate.net For example, the calculated vibrational spectra of related nitrogen heterocycles like triazoles and tetrazoles have shown good agreement with experimental data, with mean deviations of about 1% or less. researchgate.net The analysis of vibrational modes helps in understanding the bonding characteristics and the effects of substituents on the molecular framework.

A critical aspect of studying energetic materials is the determination of their heats of formation (HOFs), which directly relates to their energy content. DFT methods are widely used to calculate the HOFs of tetrazolo[1,5-b] researchgate.netnih.govnih.govtriazine derivatives. nih.gov For instance, studies on a series of tetrazolo-[1,5-b]-1,2,4,5-tetrazine (TETZ) derivatives have shown that the introduction of specific substituents can significantly enhance their HOF values. nih.gov

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another crucial parameter calculated using DFT. nih.gov This HOMO-LUMO gap provides insights into the kinetic stability and reactivity of a molecule. irjweb.com A larger energy gap generally implies greater stability. For substituted TETZ derivatives, it has been observed that the attachment of a substituent to position 8 can increase the energy gap, with the exception of the -NO2 group. nih.gov The HOMO-LUMO gaps for a series of researchgate.netnih.govnih.govtriazolo[4,3-b] researchgate.netnih.govnih.govnih.govtetrazine-based compounds were found to range from 1.02 to 3.91 eV. researchgate.net

Table 1: Calculated Energetic Properties of Selected Triazine Derivatives

Compound ClassHOMO-LUMO Gap (eV)Heat of Formation (kJ/mol)
researchgate.netnih.govnih.govtriazolo[4,3-b] researchgate.netnih.govnih.govnih.govtetrazine derivatives1.02 - 3.911020.6 - 2286.3
Bridged di-1,3,5-triazine derivatives3.56 - 5.43-154.8 - 3007.2

This table presents a range of calculated values for different derivatives within each class, highlighting the influence of substituents and bridging groups. researchgate.net

Understanding the distribution of molecular orbitals and the charge distribution within the tetrazolo[1,5-b] researchgate.netnih.govnih.govtriazine system is fundamental to predicting its chemical behavior. DFT calculations provide detailed information about the HOMO and LUMO, which are key to understanding the molecule's reactivity. nih.govacs.org In many derivatives, the HOMO and LUMO are distributed over the π-system of the molecule. mdpi.com

Molecular electrostatic potential (MEP) maps, generated from DFT calculations, visualize the charge distribution and are used to predict reactive sites for electrophilic and nucleophilic attacks. bohrium.com For example, in N-alkylated- researchgate.netnih.govnih.govtriazolo[1,5-a]quinazolines, the carbonyl oxygen atom often carries the largest negative charge, making it a likely site for electrophilic attack. mdpi.com Analysis of Mulliken charges also helps in identifying probable reaction centers, with nitrogen atoms in the heterocyclic rings often being the most electronegative. colab.ws

Theoretical Investigation of Tautomeric and Isomeric Preferences

The tetrazolo[1,5-b] researchgate.netnih.govnih.govtriazine ring system can exist in equilibrium with its azide (B81097) tautomer. Computational studies are instrumental in understanding the energetic landscape of this tautomerism and predicting the more stable form.

The azide-tetrazole tautomerism is a well-known phenomenon in nitrogen-rich heterocycles. acs.org In the case of tetrazolo[1,5-b] researchgate.netnih.govnih.govtriazine and its derivatives, the fused tetrazole ring can potentially open to form an azido-triazine structure. nih.gov Computational studies, often using DFT, have been employed to investigate the relative stabilities of these tautomers. researchgate.net

In many instances, the tetrazolo-fused isomer is found to be thermodynamically preferred over the corresponding azido (B1232118) form. osti.gov For example, in a series of tetrazolo[1,5-b] researchgate.netnih.govnih.govtriazines, the tetrazolo tautomer was observed in both the solid state and in solution, with no evidence of the azido isomer. osti.gov The energy difference between tautomers can be small, and factors such as solvent and temperature can influence the equilibrium. researchgate.net

Theoretical calculations are also valuable for elucidating reaction mechanisms involving tetrazolo[1,5-b] researchgate.netnih.govnih.govtriazine systems. By locating and characterizing transition state structures, chemists can gain a deeper understanding of the reaction pathways and the factors that control them.

For instance, in the synthesis of 1,2,4-triazolo[1,5-d] researchgate.netnih.govnih.govtriazine-2-amines from 1H-tetrazol-5-amine and 1,2,4-triazine-5-carbonitriles, a proposed mechanism involves the thermal decomposition of a tetrazole ring to form a nitrene-containing intermediate. researchgate.net This intermediate then undergoes an electrocyclic reaction to form the final product. researchgate.net Computational modeling of such reaction pathways, including the calculation of activation energies, can provide strong evidence for the proposed mechanism. Similarly, understanding the cyclative cleavage of pyrazolyltriazenes to form pyrazolo researchgate.netnih.govmdpi.comtriazines involves identifying the key transition states in the reaction sequence. beilstein-archives.org

Molecular Dynamics and Docking Studies for Understanding Molecular Interactions (General, non-biological focus)

Molecular dynamics (MD) and docking simulations are powerful computational tools for exploring the intermolecular interactions that govern the macroscopic properties of materials. While extensively used in biological contexts, their application to the non-biological interactions of tetrazolo[1,5-b] nih.govmdpi.comnih.govtriazine systems, particularly in the context of energetic materials, is a developing area of research.

Studies on related energetic materials have demonstrated the utility of these methods. For instance, MD simulations have been used to predict the formation of cocrystals, such as a cyclotetramethylene tetra-nitramine (HMX) and hydrazine (B178648) 5,5'-bitetrazole-1,1'-diolate (HA·BTO) cocrystal. nih.gov Such simulations analyze radial distribution functions to identify intermolecular interactions, like hydrogen bonds and van der Waals forces, which are crucial for the stability and properties of the cocrystal. nih.gov The cohesive energy density and mechanical properties, including Young's modulus, bulk modulus, and shear modulus, can also be calculated from these simulations to assess the stability and stiffness of the resulting material. nih.gov

Furthermore, computational analyses of crystal structures of related nitrogen-rich heterocycles, while not always employing full molecular dynamics simulations, provide valuable insights into the non-covalent interactions at play. Techniques like Hirshfeld surface analysis can quantify and visualize intermolecular contacts, revealing the importance of hydrogen bonding and π-π stacking interactions in the crystal packing. These interactions are known to significantly influence the sensitivity and thermal stability of energetic materials.

While specific, detailed molecular dynamics or non-biological docking studies exclusively focused on tetrazolo[1,5-b] nih.govmdpi.comnih.govtriazine are not extensively reported in the public domain, the methodologies applied to similar energetic compounds provide a clear framework for future research. Such studies would be invaluable for understanding crystal packing, predicting the properties of co-formulations with other energetic molecules, and ultimately designing safer and more effective energetic materials.

Quantum-Chemical Design Principles for Nitrogen-Rich Heterocycles

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are at the forefront of designing new nitrogen-rich heterocycles like tetrazolo[1,5-b] nih.govmdpi.comnih.govtriazine for applications as energetic materials. These methods allow for the prediction of key properties that determine the performance and stability of an energetic compound.

A primary goal in the design of high-energy density materials (HEDMs) is to achieve a high positive heat of formation (HOF), which contributes to a greater energy release upon decomposition. nih.gov For derivatives of tetrazolo-[1,5-b]-1,2,4,5-tetrazine (TETZ), a closely related system, DFT studies have shown that the introduction of specific substituent groups can significantly enhance their HOF values. For example, the substitution of an -N3 or -N(NO2)2 group onto the heterocyclic ring has been found to dramatically increase the HOF. nih.gov

Another critical parameter is the density of the material, as detonation velocity and pressure are strongly dependent on it. rsc.org Theoretical calculations can predict the crystal density of designed molecules. For a series of thermally stable energetic materials based on tetrazolo[1,5-b] nih.govmdpi.comnih.govtriazine, calculated densities have been reported in the range of 1.70 to 1.81 g/cm³. rsc.orgdtic.mil

The thermal stability of an energetic material is paramount for its safe handling and storage. This is often correlated with the bond dissociation energy (BDE) of the weakest bond in the molecule and the HOMO-LUMO energy gap. A larger energy gap generally indicates greater stability. DFT calculations are used to determine these parameters and thus predict the thermal stability of novel compounds. For instance, the substitution of an -NH2 group in the TETZ ring has been shown to be favorable for enhancing its thermal stability. nih.gov

Detonation properties, such as detonation velocity (D) and detonation pressure (P), are calculated using empirical equations like the Kamlet-Jacobs equations, which utilize the calculated HOF and density. nih.gov Studies on tetrazolo-[1,5-b]-1,2,4,5-tetrazine derivatives have shown that incorporating groups like -NO2, -NF2, -ONO2, or -N(NO2)2 is highly effective in enhancing detonation performance. nih.gov By systematically varying substituents and their positions on the tetrazolo[1,5-b] nih.govmdpi.comnih.govtriazine backbone and calculating the resulting properties, researchers can screen for promising HEDM candidates. This quantum-chemical design approach provides a rational and efficient pathway to the discovery of new energetic materials with tailored properties. nih.gov

Table 1: Calculated Properties of Tetrazolo[1,5-b] nih.govmdpi.comnih.govtriazine Derivatives and Related Energetic Materials This table is interactive. You can sort and filter the data by clicking on the column headers.

Compound/Derivative Calculated Property Value Reference
Tetrazolo[1,5-b] nih.govmdpi.comnih.govtriazine Derivatives Density 1.70 - 1.81 g/cm³ rsc.orgdtic.mil
Tetrazolo[1,5-b] nih.govmdpi.comnih.govtriazine Derivatives Detonation Velocity (D) 7056 - 8212 m/s dtic.mil
Tetrazolo[1,5-b] nih.govmdpi.comnih.govtriazine Derivatives Detonation Pressure (P) 17.57 - 23.78 GPa dtic.mil
Tetrazolo[1,5-b] nih.govmdpi.comnih.govtriazine Derivatives Heat of Formation (HOF) 43 - 644 kJ/mol dtic.mil
-N(NO2)2 substituted TETZ Detonation Performance Higher than RDX nih.gov
Amino-tetrazole functionalized tetrazolo-triazine Heat of Formation (HOF) 2.35 - 4.23 kJ/g researchgate.net
Tetrazolo[1,5-b]pyridazine-containing molecule (3at) Detonation Velocity (D) 8746 m/s dtic.mil
Tetrazolo[1,5-b]pyridazine-containing molecule (3at) Detonation Pressure (P) 31.5 GPa dtic.mil

Applications in Advanced Chemical Materials Research Non Biological

Design Principles for High-Energy Density Materials (HEDMs) Based on Tetrazolo[1,5-b]nih.govbeilstein-journals.orgresearchgate.nettriazine

The design of new HEDMs is a central challenge in materials science, aiming to balance high performance with adequate safety and stability. The tetrazolo[1,5-b] nih.govbeilstein-journals.orgresearchgate.nettriazine core is a favored building block due to its high positive heat of formation, a direct consequence of the numerous N-N and C-N bonds within its fused ring structure. researchgate.net Upon decomposition, these compounds release a large volume of environmentally benign nitrogen gas, a desirable characteristic for propellants and explosives. ias.ac.in The development of HEDMs based on this framework focuses on strategic functionalization to maximize energy content while controlling sensitivity to external stimuli like impact and friction. rsc.org

Strategies for Incorporating High Nitrogen Content

A primary goal in the design of HEDMs is to achieve the highest possible nitrogen content, as this directly correlates with increased energy density and the generation of nitrogen gas upon decomposition. ias.ac.in Several strategies have been successfully employed to functionalize the tetrazolo[1,5-b] nih.govbeilstein-journals.orgresearchgate.nettriazine backbone and related structures to boost their nitrogen percentage.

One effective method is the introduction of nitrogen-rich functional groups. The substitution of the core structure with azido (B1232118) (-N₃) or dinitramide [-N(NO₂)₂] groups has been shown to dramatically increase the material's heat of formation. nih.gov Another powerful strategy involves attaching other nitrogen-containing heterocycles to the primary framework. Researchers have synthesized various energetic materials with high thermal stability and nitrogen content ranging from 53% to over 72% by functionalizing a 1,2,4-triazine (B1199460) precursor with oxadiazole and tetrazole moieties. rsc.orgresearchgate.netnih.gov Fusing the triazine ring with amino-tetrazole groups is another proven approach, yielding compounds with nitrogen content between 59.6% and 76.8%. rsc.org These fused structures benefit from tremendous ring-strain energy, which further enhances their energetic properties. rsc.org

A summary of representative high-nitrogen compounds based on triazine and tetrazole frameworks is provided below.

Compound/Derivative ClassStrategyAchieved Nitrogen Content (%)Reference
Tetrazolo[1,5-b] nih.govbeilstein-journals.orgresearchgate.nettriazine derivativesIntroduction of oxadiazole and tetrazole53 - >72 rsc.orgresearchgate.netnih.gov
Fused tetrazolo-triazineFunctionalization with amino-tetrazole59.6 - 76.8 rsc.org
2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazineAttachment of six tetrazole units to a triazine core79 ias.ac.in
Substituted Tetrazolo-[1,5-b]-1,2,4,5-tetrazine (TETZ)Introduction of -N₃ or -N(NO₂)₂ groupsN/A (focus on HOF increase) nih.gov

Computational Prediction of Energy Release Characteristics and Stability Trends

Computational chemistry plays a crucial role in the rational design of HEDMs by predicting their performance and stability before undertaking complex and potentially hazardous syntheses. Density Functional Theory (DFT) is a widely used method to investigate the structural and energetic properties of tetrazolo[1,5-b] nih.govbeilstein-journals.orgresearchgate.nettriazine derivatives. researchgate.netnih.gov

Studies using DFT calculations have provided significant insights. For instance, the heats of formation (HOFs), a key indicator of energy content, have been calculated for a series of derivatives. researchgate.netnih.gov These calculations show that introducing explosophoric groups like nitro (-NO₂), nitrato (-ONO₂), or difluoroamino (-NF₂) into the tetrazolo[1,5-b] nih.govbeilstein-journals.orgresearchgate.nettriazine ring is an effective way to enhance detonation performance. nih.gov Conversely, the introduction of an amino (-NH₂) group tends to increase the compound's thermal stability. nih.gov

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter calculated to predict the kinetic stability and sensitivity of the molecules. nih.gov Based on these predicted properties, including density and HOF, detonation characteristics such as detonation velocity (D) and detonation pressure (P) can be estimated using tools like the Kamlet-Jacobs equations or specialized software like EXPLO5. researchgate.netrsc.org This computational pre-screening allows researchers to identify the most promising candidates for synthesis. nih.gov

The table below presents computationally predicted and experimentally measured performance data for several energetic materials based on the functionalization of triazine systems.

Compound/DerivativePredicted/Measured PropertyValueReference
Tetrazolo[1,5-b] nih.govbeilstein-journals.orgresearchgate.nettriazine derivativesDetonation Velocity (D)7056 - 8212 m·s⁻¹ rsc.orgnih.gov
Detonation Pressure (P)17.57 - 23.78 GPa rsc.orgnih.gov
Density (ρ)1.70 - 1.81 g·cm⁻³ rsc.orgnih.gov
Heat of Formation (ΔHf)43 - 644 kJ·mol⁻¹ rsc.orgnih.gov
6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amineDetonation Velocity (Dv)8746 m·s⁻¹ acs.org
Detonation Pressure (P)31.5 GPa acs.org
Amino-tetrazole functionalized tetrazolo-triazineHeat of Formation (ΔHf)2.35 - 4.23 kJ·g⁻¹ rsc.org

Role as Intermediates in the Synthesis of Diverse Heterocyclic Frameworks

The tetrazolo[1,5-b] nih.govbeilstein-journals.orgresearchgate.nettriazine system is not only a target molecule but also a valuable intermediate in the synthesis of other complex heterocyclic structures. Its reactivity allows for versatile modifications, expanding its utility in synthetic chemistry.

A key reaction involves the nucleophilic substitution at the C(3) position of the related nih.govbeilstein-journals.orgresearchgate.nettriazolo[1,5-b] nih.govbeilstein-journals.orgresearchgate.netrsc.orgtetrazine system, where the azolyl group can be displaced by various N- and O-nucleophiles, such as amines and alcohols. beilstein-journals.orgresearchgate.net This allows for the straightforward introduction of different functional groups. beilstein-journals.orgresearchgate.net

Furthermore, these fused tetrazine systems exhibit interesting reactivity with C-nucleophiles. Instead of a direct substitution, the reaction of nih.govbeilstein-journals.orgresearchgate.nettriazolo[1,5-b] nih.govbeilstein-journals.orgresearchgate.netrsc.orgtetrazines with compounds like malononitrile (B47326) proceeds through a nucleophilic attack on a nitrogen atom of the tetrazine ring. nih.gov This is followed by a ring-opening and subsequent ring-closure cascade, ultimately forming different heterocyclic systems such as triazolopyrimidines. researchgate.netnih.gov This transformation highlights the role of the tetrazine ring as a reactive synthon for building new molecular frameworks. The synthesis of pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govbeilstein-journals.orgresearchgate.nettriazine derivatives, often achieved by reacting a corresponding triazine precursor with sodium azide (B81097), further demonstrates the utility of this chemistry in constructing complex, polycyclic systems. nih.govnih.gov

Exploration of Supramolecular Chemistry and Crystal Engineering

The arrangement of molecules in the solid state, governed by intermolecular forces, is critical for the performance and sensitivity of HEDMs. Crystal engineering of tetrazolo[1,5-b] nih.govbeilstein-journals.orgresearchgate.nettriazine-based compounds focuses on controlling these arrangements to create denser and more stable materials. The primary tool for this exploration is single-crystal X-ray diffraction, which provides precise information about molecular packing, bond lengths, and intermolecular interactions. rsc.orgrsc.org

In many nitrogen-rich compounds derived from this scaffold, extensive networks of noncovalent interactions, such as hydrogen bonds and π-π stacking, are observed. rsc.org For example, in amino-tetrazole functionalized fused tetrazolo-triazines, these interactions play a crucial role in imparting high thermal stability and influencing detonation performance. rsc.org The presence of multiple nitrogen atoms provides numerous sites for hydrogen bonding, while the aromatic nature of the fused rings facilitates stabilizing π-π interactions between adjacent molecules in the crystal lattice. rsc.orgnih.gov By carefully selecting functional groups, chemists can guide the formation of specific supramolecular architectures, such as base-paired dimers or three-dimensional networks, to optimize the physical properties of the resulting material. nih.govnih.gov

Future Research Directions and Emerging Areas

Development of Asymmetric Synthesis Approaches for Chiral Derivatives

The synthesis of enantiomerically pure derivatives of tetrazolo[1,5-b] researchgate.netnih.govmdpi.comtriazine is a burgeoning area with significant implications for pharmacology and materials science. While methods for producing chiral derivatives of related fused heterocyclic systems, such as pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govmdpi.comtriazine sulfonamides, have been reported, the development of versatile and highly stereoselective asymmetric syntheses for the core tetrazolo[1,5-b] researchgate.netnih.govmdpi.comtriazine structure remains a key objective.

Future research will likely focus on the design and application of novel chiral catalysts, including transition metal complexes and organocatalysts, to control the stereochemical outcome of key bond-forming reactions. The exploration of chiral auxiliaries, temporarily attached to the reacting molecules to direct the stereoselective formation of the desired product, also presents a promising avenue. Furthermore, kinetic resolution of racemic mixtures, a technique that selectively reacts with one enantiomer, could be employed to isolate optically active tetrazolo[1,5-b] researchgate.netnih.govmdpi.comtriazine derivatives. A deeper understanding of the reaction mechanisms governing these asymmetric transformations will be crucial for the rational design of more efficient and selective synthetic protocols.

In-depth Studies of Reactive Intermediates and Transient Species

A fascinating aspect of the chemistry of fused tetrazolo-triazine systems is the existence of a dynamic equilibrium between the cyclic tetrazole form and an open-chain azido-triazine tautomer. This azido-tetrazolo equilibrium is a critical determinant of the reactivity and spectroscopic properties of these compounds. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the nature of substituents on the heterocyclic core.

Future investigations should aim to provide a more quantitative understanding of this tautomerism for the parent tetrazolo[1,5-b] researchgate.netnih.govmdpi.comtriazine and its derivatives. This will involve the use of advanced spectroscopic and computational methods to characterize the individual tautomers and determine the thermodynamic and kinetic parameters of their interconversion. A thorough understanding of this equilibrium will enable the prediction and control of the reactivity of these compounds, paving the way for their application in diverse chemical transformations where the azido (B1232118) or tetrazolo form may be preferentially required.

Tautomeric FormsKey Characteristics
Tetrazolo[1,5-b] researchgate.netnih.govmdpi.comtriazine (Cyclic) Fused heterocyclic ring system.
Azido- researchgate.netnih.govmdpi.comtriazine (Open-chain) Contains a linear azido (-N3) group.

Advanced Spectroscopic Probes for Real-time Mechanistic Insights

Elucidating the intricate mechanisms of chemical reactions involving tetrazolo[1,5-b] researchgate.netnih.govmdpi.comtriazine is paramount for optimizing existing synthetic methods and discovering new transformations. Advanced spectroscopic techniques that allow for the real-time monitoring of reactions are poised to play a pivotal role in this endeavor.

Operando spectroscopy, a methodology where spectroscopic measurements are performed on a reaction as it is happening (in situ) and under actual reaction conditions, holds immense promise. Techniques such as time-resolved infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide invaluable data on the formation and decay of reactive intermediates and transient species. By correlating these spectroscopic observations with kinetic data, researchers can construct detailed mechanistic pictures of reactions involving the tetrazolo[1,5-b] researchgate.netnih.govmdpi.comtriazine scaffold. This knowledge will be instrumental in optimizing reaction conditions to improve yields, selectivity, and efficiency.

Spectroscopic TechniquePotential Application in Tetrazolo[1,5-b] researchgate.netnih.govmdpi.comtriazine Research
Time-resolved NMR Monitoring the azido-tetrazolo equilibrium in real-time.
Operando IR Spectroscopy Identifying transient intermediates in synthetic reactions.
Femtosecond Spectroscopy Studying the ultrafast dynamics of photochemical processes.

Machine Learning and AI Applications in Tetrazolo[1,5-b]researchgate.netnih.govmdpi.comtriazine Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. In the context of tetrazolo[1,5-b] researchgate.netnih.govmdpi.comtriazine, these computational tools can be applied to accelerate discovery and deepen our understanding of this chemical space.

ML algorithms can be trained on existing datasets of known reactions to predict the outcomes of new synthetic transformations, thereby reducing the need for extensive experimental screening. rjptonline.org Furthermore, AI can be employed for the de novo design of novel tetrazolo[1,5-b] researchgate.netnih.govmdpi.comtriazine derivatives with specific desired properties. By learning the complex relationships between molecular structure and activity, these models can propose new compounds with enhanced biological activity, improved material properties, or optimized reactivity. Computational screening of virtual libraries of tetrazolo[1,5-b] researchgate.netnih.govmdpi.comtriazine derivatives against biological targets or for specific material characteristics is another area where AI can make a significant impact.

Rational Design of Next-Generation Chemical Materials with Tailored Properties

The unique structural and electronic properties of the tetrazolo[1,5-b] researchgate.netnih.govmdpi.comtriazine core make it an attractive building block for the rational design of novel chemical materials. The high nitrogen content of this heterocycle suggests its potential in the development of energetic materials. Computational studies on related nitrogen-rich fused heterocyclic systems have demonstrated the ability to predict detonation performance and thermal stability, guiding the synthesis of new high-energy-density materials. rsc.org

Beyond energetic materials, the tetrazolo[1,5-b] researchgate.netnih.govmdpi.comtriazine scaffold could be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with tailored electronic, optical, or porous properties. The ability to functionalize the core ring system allows for fine-tuning of these properties. Future research in this area will involve a synergistic approach combining computational design and experimental synthesis to create next-generation materials for applications in areas such as electronics, catalysis, and gas storage.

Exploring Green Chemistry Principles in Synthetic Methodologies

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in synthetic chemistry. Future research on tetrazolo[1,5-b] researchgate.netnih.govmdpi.comtriazine should embrace these principles to develop more sustainable and environmentally friendly synthetic methods.

This includes the exploration of alternative, greener solvents, the use of catalytic methods to minimize waste, and the development of one-pot or multi-component reactions that reduce the number of synthetic steps and purification procedures. For instance, sonochemical and microwave-assisted syntheses have been shown to be greener alternatives for the synthesis of other triazine derivatives. nih.govmdpi.com Applying these and other green chemistry approaches to the synthesis of tetrazolo[1,5-b] researchgate.netnih.govmdpi.comtriazine will not only reduce the environmental impact of its production but may also lead to the discovery of more efficient and cost-effective synthetic routes. researchgate.net

Q & A

Q. Table 1: Key Reaction Parameters

ParameterExample ConditionsImpact on Yield/Selectivity
SolventDry methanol or ethanolReduces side reactions
TemperatureReflux (5–8 hours)Enhances reaction completion
CounterionLi⁺/Na⁺Stabilizes intermediates

What spectroscopic methods are most reliable for confirming the structure of this compound derivatives?

Basic Research Question
Methodological approaches include:

  • ¹H and ¹³C NMR : Assign signals for aromatic protons (δ 7.0–8.5 ppm) and heterocyclic carbons. Absence of SO₂CH₃ singlets (e.g., δ 3.3 ppm) helps identify by-products .
  • IR spectroscopy : Detect NH stretches (3200–3400 cm⁻¹) and sulfonamide S=O bonds (1150–1350 cm⁻¹) .
  • 15N Isotopic labeling : Resolve ambiguities in ring fusion using ¹³C–¹⁵N coupling patterns in NMR (e.g., C2 and C5 carbons in [1,5-b] fusion) .

How do molecular docking studies predict the antifungal or anticancer activity of this compound derivatives?

Advanced Research Question

  • Target identification : Dock derivatives against fungal CYP51 or human kinase domains (e.g., receptor tyrosine kinase) to predict binding affinity .
  • Comparative analysis : Align docking scores with known inhibitors (e.g., encorafenib) to prioritize candidates for in vitro testing .
  • Limitations : Docking may overestimate activity due to solvation/entropy effects, requiring validation via enzymatic assays .

What in vitro models are appropriate for assessing the genotoxicity of this compound sulfonamides?

Advanced Research Question

  • Comet assay : Quantify DNA damage in normal (e.g., lymphocytes) and cancer cells (e.g., colon cancer HCT-116) .
  • Dose-response profiling : Use IC₅₀ values from cytotoxicity assays to differentiate genotoxic vs. therapeutic effects.
  • Controls : Include untreated cells and reference genotoxins (e.g., hydrogen peroxide) for baseline comparison .

How do isotopomeric labeling techniques aid in elucidating the ring fusion configuration in this compound systems?

Advanced Research Question

  • 15N-labeling : Synthesize isotopomers (e.g., 40aT and 40bT) to track nitrogen positions via ¹³C–¹⁵N splitting in NMR .
  • Crystallographic validation : Compare labeled structures with X-ray data to confirm [1,5-b] vs. alternative fusion patterns .

What strategies address discrepancies between in vitro and in vivo anticancer efficacy of this compound derivatives?

Advanced Research Question

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., cytochrome P450 metabolism) and bioavailability .
  • Zebrafish xenografts : Bridge in vitro and murine models by evaluating tumor suppression in transgenic zebrafish .
  • Structure-activity relationships (SAR) : Modify sulfonamide substituents (e.g., piperidine vs. morpholine) to improve in vivo retention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.